1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate
Overview
Description
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an amino group, and a methioninate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino group and the methioninate ester through nucleophilic substitution and esterification reactions, respectively. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted amino derivatives. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The oxazole ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by influencing signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole, share similar structural features and chemical properties.
Amino Acid Esters: Compounds like N-(phenylcarbonyl)methionine esters have similar ester functional groups and biological activities.
Uniqueness
1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl N-(phenylcarbonyl)methioninate is unique due to its combination of an oxazole ring, an amino group, and a methioninate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-4-16(19(25)22-17-12-13(2)28-23-17)27-20(26)15(10-11-29-3)21-18(24)14-8-6-5-7-9-14/h5-9,12,15-16H,4,10-11H2,1-3H3,(H,21,24)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQFQMZLSHWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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